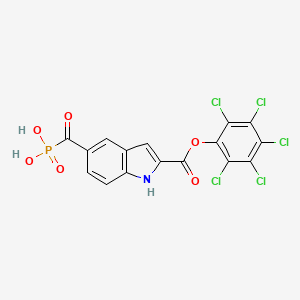
(5-Amino-2-methylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-methylpyridin-3-yl)methanol is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 5-position, a methyl group at the 2-position, and a hydroxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-methylpyridin-3-yl)methanol typically involves the functionalization of a pyridine ring. One common method is the alkylation of pyridine derivatives. For example, the reaction of 2-methylpyridine with formaldehyde and hydrogen cyanide can yield the desired compound through a series of steps involving nitrile formation, reduction, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce high yields of methylated pyridines .
化学反応の分析
Types of Reactions
(5-Amino-2-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
(5-Amino-2-methylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
作用機序
The mechanism of action of (5-Amino-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
5-Amino-2-methylpyridine: A closely related compound with similar structural features but lacking the hydroxymethyl group.
2-Methylpyridine: A simpler compound with only a methyl group substitution.
5-Amino-pyrazoles: Compounds with a similar amino group but different ring structures.
Uniqueness
(5-Amino-2-methylpyridin-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for forming a wide range of derivatives with various applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
(5-amino-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4,8H2,1H3 |
InChIキー |
OHBKKRFIKLYBAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


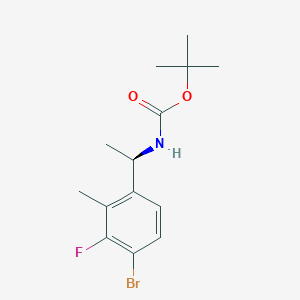
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
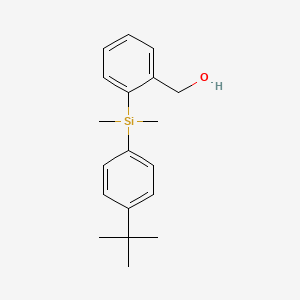

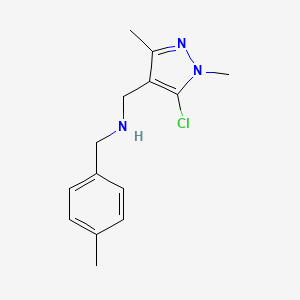
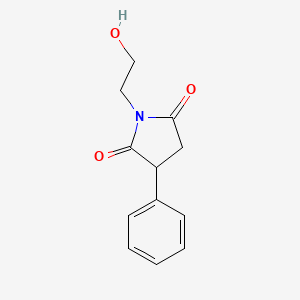
![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)
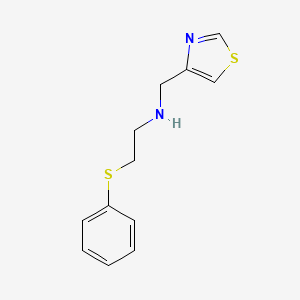
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide](/img/structure/B14916388.png)
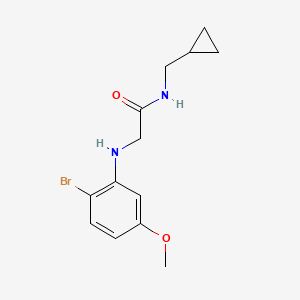
![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)
